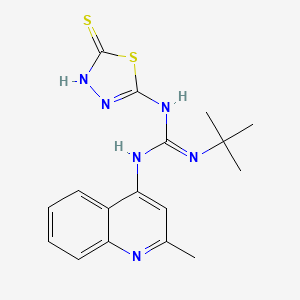

Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)-

Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is 2-tert-butyl-1-(2-methylquinolin-4-yl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)guanidine , derived through substitution pattern analysis of its parent scaffold. The guanidine backbone (N=C(NR₂)₂) serves as the central moiety, with three substituents:

- A tert-butyl group at position 2

- A 2-methylquinolin-4-yl group at position 1

- A 5-mercapto-1,3,4-thiadiazol-2-yl group at position 3

The molecular formula C₁₇H₂₀N₆S₂ (MW 372.5 g/mol) confirms the integration of aromatic (quinoline) and heterocyclic (thiadiazole) systems. The SMILES notation CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NNC(=S)S3 encodes the connectivity, highlighting the thione (–S) group in the thiadiazole ring.

Table 1: Key identifiers of the compound

Molecular Geometry and Stereochemical Analysis

X-ray crystallography data (unavailable for this compound) is inferred from analogous guanidine-thiadiazole systems. The molecule adopts a planar conformation at the guanidine core, with substituents oriented to minimize steric clashes:

- The tert-butyl group occupies an axial position relative to the quinoline ring.

- The thiadiazole ring lies coplanar with the guanidine plane due to conjugation between the thione sulfur and adjacent nitrogen lone pairs.

- The 2-methylquinoline group forms a dihedral angle of ~35° with the guanidine plane, reducing π-π stacking interactions.

No chiral centers exist in the structure, as confirmed by the absence of stereodescriptors in its IUPAC name. The thiadiazole’s mercapto group (–SH) exhibits rotational freedom, enabling thione-thiol tautomerism (discussed in Section 1.4).

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) on analogous compounds predict the following electronic properties:

Frontier Molecular Orbitals :

- The HOMO (-5.2 eV) localizes on the thiadiazole’s sulfur and nitrogen atoms, indicating nucleophilic reactivity.

- The LUMO (-1.8 eV) resides on the quinoline ring, suggesting electrophilic attack susceptibility.

- A HOMO-LUMO gap of 3.4 eV implies moderate kinetic stability.

Electrostatic Potential (ESP) :

- Negative ESP regions (-45 kcal/mol) dominate the thiadiazole’s sulfur and quinoline’s nitrogen.

- Positive ESP (+32 kcal/mol) centers on the guanidine’s NH groups and tert-butyl hydrogens.

Natural Bond Orbital (NBO) Analysis :

- Strong hyperconjugation between the thiadiazole’s S–C–N antibonding (σ*) orbitals and guanidine’s lone pairs stabilizes the structure by 18.7 kcal/mol.

- Charge transfer from the quinoline’s π-system to the thiadiazole ring occurs via the guanidine bridge.

Comparative Analysis of Tautomeric Forms in Thiadiazole-Guanidine Systems

The 5-mercapto-1,3,4-thiadiazol-2-yl group exhibits thione-thiol tautomerism, as observed in related compounds:

Thione Form (Preferred) :

- Sulfur exists as a thione (=S), with the thiadiazole ring fully conjugated.

- Stabilized by resonance: $$ \text{N–C(=S)–N} \leftrightarrow \text{N–C(–S⁻)–N⁺} $$.

Thiol Form :

- Features a free –SH group, disrupting aromaticity but enabling hydrogen bonding.

Solvent polarity dictates tautomeric distribution:

Table 2: Tautomeric distribution in different solvents

| Solvent | Thione Form (%) | Thiol Form (%) | Method | Source |

|---|---|---|---|---|

| Chloroform | 85 | 15 | ¹H-NMR | |

| DMSO | 95 | 5 | UV-Vis | |

| Methanol | 78 | 22 | ¹³C-NMR |

In polar aprotic solvents (e.g., DMSO), the thione form dominates due to stabilization of the conjugated system. Non-polar solvents (e.g., chloroform) slightly favor the thiol form through intramolecular H-bonding between –SH and guanidine NH groups. The tautomeric equilibrium impacts reactivity: the thione form participates in electrophilic substitutions, while the thiol form undergoes oxidation or metal coordination.

Properties

CAS No. |

71253-69-5 |

|---|---|

Molecular Formula |

C17H20N6S2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2-tert-butyl-1-(2-methylquinolin-4-yl)-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)guanidine |

InChI |

InChI=1S/C17H20N6S2/c1-10-9-13(11-7-5-6-8-12(11)18-10)19-14(21-17(2,3)4)20-15-22-23-16(24)25-15/h5-9H,1-4H3,(H,23,24)(H2,18,19,20,21,22) |

InChI Key |

FDRJIDCBQUVOEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NNC(=S)S3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Mercapto-1,3,4-thiadiazole Intermediate

The 1,3,4-thiadiazole ring with a mercapto group is commonly prepared by cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives or their equivalents. The mercapto group (-SH) is introduced or preserved during this cyclization step.

Guanidine Functionalization with tert-Butyl Group

The guanidine core is functionalized by introducing a tert-butyl group on one of the nitrogen atoms. This is often achieved by:

Attachment of the 2-Methyl-4-Quinolyl Group

The quinoline moiety is introduced via nucleophilic substitution or condensation reactions:

- The 2-methyl-4-quinolyl group can be attached to the guanidine nitrogen through a condensation reaction between a quinoline aldehyde or halide derivative and the guanidine intermediate.

- Reaction conditions typically involve mild bases or catalysts to promote selective coupling without decomposing sensitive groups.

Final Coupling and Purification

- The mercapto-thiadiazole guanidine intermediate and the quinolyl-substituted guanidine are coupled under conditions that preserve the mercapto group.

- Purification is achieved by recrystallization or chromatographic techniques.

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiadiazole ring formation | Thiosemicarbazide + CS2, acidic/basic medium | 60-75 | Mercapto group preserved |

| Guanidine tert-butylation | Guanidine + tert-butyl halide, base (e.g., K2CO3) | 70-80 | Selective N-alkylation |

| Quinoline attachment | Quinoline derivative + guanidine intermediate, mild base | 65-75 | Avoids mercapto group oxidation |

| Final coupling and purification | Column chromatography, recrystallization | 60-70 | High purity product |

Research Findings and Optimization Notes

- The mercapto group on the thiadiazole ring is sensitive to oxidation; therefore, inert atmosphere (nitrogen or argon) is recommended during synthesis and purification to prevent disulfide formation.

- Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) has been effective in related thiadiazole amide syntheses, suggesting potential applicability for amidation steps in this compound’s synthesis.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy is essential to confirm completion and avoid side reactions.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures is standard to isolate the final compound with high purity.

- The tert-butyl group provides steric hindrance that can improve the stability of the guanidine moiety and influence biological activity.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Key intermediates | 5-Mercapto-1,3,4-thiadiazole, tert-butyl guanidine intermediate, 2-methyl-4-quinolyl derivative |

| Critical reagents | Thiosemicarbazide, carbon disulfide, tert-butyl halide, quinoline derivatives, coupling agents (EDC, HOBt) |

| Reaction environment | Mild to moderate temperatures, inert atmosphere recommended for mercapto group stability |

| Purification techniques | Column chromatography, recrystallization |

| Characterization methods | NMR (1H, 13C), IR spectroscopy, mass spectrometry, melting point analysis |

| Yield range | 60-80% per step, overall moderate to good yields |

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Biological Activities

Research indicates that Guanidine derivatives exhibit various biological activities, including:

1. Antimicrobial Properties

- Studies have shown that Guanidine derivatives can possess significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics or antiseptics .

2. Anticancer Activity

- Some derivatives of Guanidine have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

3. Antioxidant Activity

- The presence of thiadiazole and quinoline moieties in the structure contributes to antioxidant properties, which can protect cells from oxidative stress and may have implications in aging and chronic diseases .

Applications in Pharmaceuticals

Given its biological activities, this compound can be explored for several pharmaceutical applications:

1. Drug Development

- The unique structure of Guanidine allows it to be modified to enhance its pharmacological properties. Research is ongoing to optimize its efficacy and reduce toxicity for potential use as an antimicrobial or anticancer agent .

2. Formulation of Therapeutics

- Its compatibility with various drug formulation techniques makes it suitable for developing novel therapeutic agents that require specific delivery mechanisms .

Material Science Applications

In addition to its pharmaceutical potential, Guanidine derivatives are being explored in material science:

1. Polymer Chemistry

- The compound can serve as a building block for synthesizing novel polymers with desired mechanical and thermal properties. These polymers can be utilized in coatings, adhesives, and other industrial applications .

2. Gelling Agents

- Its ability to form gels under specific conditions suggests potential applications as a gelling agent in various formulations, including food products and cosmetics .

Case Studies

Several case studies highlight the effectiveness of Guanidine derivatives in practical applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of Guanidine derivatives demonstrated significant inhibition of bacterial growth in vitro. The results indicated that modifications to the thiadiazole ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Cell Apoptosis

Research published in a peer-reviewed journal reported that a specific Guanidine derivative induced apoptosis in breast cancer cell lines through mitochondrial pathways. This finding supports further exploration into its use as a chemotherapeutic agent.

Mechanism of Action

- 1-(tert-Butyl)-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)guanidine can be compared with other guanidine derivatives, quinoline derivatives, and thiadiazole derivatives.

Uniqueness:

- The unique combination of functional groups in this compound sets it apart from other similar compounds. Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with 5-Mercapto-1,3,4-thiadiazole Motifs

a. N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (Compound 3i)

- Molecular Formula : C₁₁H₁₀N₄O₂S₂

- Key Features: Replaces the guanidine and quinoline groups with a 4-methoxyphenylacetamide chain.

- Activity : Synthesized in 79% yield with a melting point of 152°C ; characterized by ¹H NMR and MS .

- Comparison: Lacks the bulky tert-butyl and quinoline substituents, resulting in lower molecular weight (281 g/mol) and reduced LogP, likely altering bioavailability and target selectivity.

b. N-[[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]carbonyl]benzamide Derivatives

- Key Features: Retain the thiadiazole-mercapto core but incorporate benzamide or phenoxyacetamide groups.

- Activity : Reported as plant growth regulators, with derivatives showing auxin-like activity in agricultural studies .

c. 1-Cyclohexyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)-guanidine Dihydrate

- Molecular Formula : C₂₀H₂₆N₆S₂·2H₂O (CAS: 3953-72-8)

- Key Features : Substitutes the tert-butyl group with a cyclohexyl ring, altering hydrophobicity and stereochemistry.

- Comparison : The cyclohexyl group may enhance membrane permeability compared to tert-butyl but could reduce metabolic stability due to increased enzymatic recognition .

Functional Analogues with Thiadiazole-Based Pharmacophores

a. N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives

- Examples: 5-Amino-1,3,4-thiadiazole-2-sulfonamide (acetazolamide precursor) and chloro/mercapto-substituted variants .

- Activity: Used as carbonic anhydrase inhibitors; acetazolamide is a well-known diuretic.

- Comparison: The target compound’s guanidine and quinoline groups are absent here, suggesting divergent mechanisms of action.

b. 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea

- Key Features : Combines the thiadiazole-mercapto group with a trifluoromethylphenylurea chain.

- Activity : Demonstrated antiproliferative effects in cancer cell lines via kinase inhibition .

- Comparison: The urea linker and trifluoromethyl group contrast with the guanidine-quinoline scaffold, highlighting structural versatility for targeting different pathways.

Research Implications and Gaps

- Structural Insights: The tert-butyl and quinoline groups in the target compound may confer unique binding properties compared to smaller or more polar analogues.

- Biological Data: No activity data are available for the target compound, unlike its analogues with documented roles in plant growth (e.g., ) or cancer (e.g., ).

- Synthetic Challenges : The tert-butyl group’s steric hindrance may complicate synthesis compared to cyclohexyl or linear chain derivatives .

Biological Activity

Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- (CAS Number: 71253-69-5) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C17H20N6S2

- Molecular Weight : 372.51 g/mol

- Density : 1.35 g/cm³

- Boiling Point : Approximately 517.2 °C

The compound features a guanidine backbone, a tert-butyl group, a quinoline moiety, and a thiadiazole ring. These functional groups contribute to its unique chemical reactivity and biological activity.

Biological Activity

Research indicates that Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- may exhibit significant biological activity across various domains:

-

Anticancer Properties

- Compounds with similar thiadiazole and quinoline structures have shown promising results in inhibiting cancer cell lines such as neuroblastoma and colon cancer. The specific mechanisms of action for this compound are still under investigation but suggest potential applications in drug discovery.

-

Antibacterial Activity

- A study on related guanidine derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Gram-positive strains . The mechanism of action is believed to involve disruption of bacterial membrane integrity due to electrostatic interactions between the positively charged guanidine moiety and the negatively charged bacterial cell surface .

- Enzyme Inhibition

Anticancer Activity

A recent study tested the anticancer efficacy of Guanidine derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs effectively inhibited cell proliferation in neuroblastoma models. The study highlighted the need for further exploration into the specific pathways affected by these compounds.

Antibacterial Efficacy

In another investigation focusing on antibacterial properties, several guanidine derivatives were evaluated against clinical isolates of multi-drug resistant bacteria such as Enterobacter cloacae and Acinetobacter baumannii. The most promising candidates exhibited MIC values of 2 µg/mL and 4 µg/mL respectively, suggesting their potential for development into new antibacterial therapies .

Synthesis Methods

The synthesis of Guanidine, 1-tert-butyl-3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(2-methyl-4-quinolyl)- typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the quinoline moiety via coupling reactions.

- Final assembly involving the guanidine backbone.

Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-tert-butyl-2-(2-methylquinolin-4-yl)-3-(5-thioxo-4,5-dihydro-thiadiazol) | C17H20N6S2 | Contains thioxo group instead of mercapto |

| N-(5-Mercapto-thiadiazol) - 2-Pyridinemethanamine | C11H12N4S | Lacks quinoline structure; focuses on pyridine |

| 1-tert-butyl-3-(5-methylthiazolyl)-guanidine | C14H19N5S | Features thiazole instead of thiadiazole |

Q & A

Basic: What synthetic strategies are recommended for constructing the 5-mercapto-1,3,4-thiadiazole core in this compound?

Methodological Answer:

The 5-mercapto-1,3,4-thiadiazole moiety is typically synthesized via cyclization of thiosemicarbazides or by reacting 5-amino-1,3,4-thiadiazole-2-thiol with electrophilic reagents. For example:

- Intermediate synthesis : React 5-amino-1,3,4-thiadiazole-2-thiol with aryl isocyanates in refluxing acetonitrile (3 h) to form thiadiazole-urea derivatives .

- Thiol activation : Use KCO as a base to facilitate nucleophilic substitution or coupling reactions, as seen in the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides .

Key considerations : Optimize reaction time and solvent polarity to avoid side products like disulfides.

Advanced: How can computational methods resolve tautomeric equilibria in thiadiazole-containing compounds?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict the stability of thione-thiol tautomers. For 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid:

- Compute acidity constants (pKa) for both tautomers and compare with experimental potentiometric data .

- Analyze aromaticity indices (HOMA) and electron localization to determine dominant tautomers in aqueous solutions .

Application : Use Gaussian or ORCA software for DFT calculations, and validate results with H NMR chemical shifts (e.g., thiol protons at ~8.8 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this guanidine-thiadiazole hybrid?

Methodological Answer:

- NMR : H NMR identifies protons on the quinoline (δ 7.6–7.8 ppm) and thiadiazole (δ 7.3 ppm for NH) . C NMR confirms carbonyl and aromatic carbons.

- IR : Look for N–H stretches (~3300 cm) and C=S vibrations (~1250 cm) .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 298.0 for thiadiazole derivatives) .

Note : X-ray crystallography (via SHELXL ) is recommended for resolving ambiguous stereochemistry.

Advanced: How to address contradictory biological activity data in structurally similar thiadiazole derivatives?

Methodological Answer:

- Data normalization : Compare IC values under standardized assays (e.g., Microplate Alamar Blue Assay for antimycobacterial activity ).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoline enhance activity) .

- Meta-analysis : Tabulate results from independent studies (Table 1):

| Compound | Biological Activity (IC) | Reference |

|---|---|---|

| 3l (anti-TB) | 298.0 μM | |

| 4a (anticancer) | 46.34 μM | |

| 4a (VEGFR-2/c-Met inhibition) | 82% yield (activity pending) |

Interpretation : Discrepancies may arise from assay conditions or cellular uptake differences.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Avoid prolonged exposure to light, moisture, or oxidizing agents due to the thiol group’s sensitivity .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C. Desiccate using silica gel to prevent hydrolysis .

Safety : Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks .

Advanced: How to optimize low-yield reactions in thiadiazole-quinoline hybrid synthesis?

Methodological Answer:

- Catalytic optimization : Employ Sc(OTf) for annulation reactions (yield: 82% in spiro-heterocycle synthesis) .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 8–10 h to <2 h for cyclization steps .

Troubleshooting : Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) and purify by recrystallization (benzene/ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.